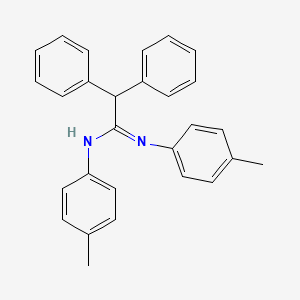
N,N'-Bis(4-methylphenyl)(diphenyl)ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-BIS(4-METHYLPHENYL)-2,2-DIPHENYL-ETHANIMIDAMIDE is an organic compound known for its unique chemical structure and properties It is characterized by the presence of two 4-methylphenyl groups and two phenyl groups attached to an ethanimidamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-BIS(4-METHYLPHENYL)-2,2-DIPHENYL-ETHANIMIDAMIDE typically involves the reaction of 4-methylphenylamine with diphenylacetonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the imidamide structure. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of N,N-BIS(4-METHYLPHENYL)-2,2-DIPHENYL-ETHANIMIDAMIDE may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N-BIS(4-METHYLPHENYL)-2,2-DIPHENYL-ETHANIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidamide to amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imides, while reduction can produce amines. Substitution reactions can result in a variety of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N,N-BIS(4-METHYLPHENYL)-2,2-DIPHENYL-ETHANIMIDAMIDE has several scientific research applications:
Organic Electronics: The compound is used as a hole transport material in organic light-emitting diodes (OLEDs) due to its excellent charge transport properties.
Materials Science: It is employed in the development of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Mecanismo De Acción
The mechanism of action of N,N-BIS(4-METHYLPHENYL)-2,2-DIPHENYL-ETHANIMIDAMIDE involves its interaction with molecular targets through various pathways. In organic electronics, the compound facilitates charge transport by forming stable charge carriers. In medicinal applications, it may interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N-BIS(4-METHYLPHENYL)BENZENAMINE: Similar in structure but lacks the ethanimidamide core.
N,N-BIS(4-METHYLPHENYL)ETHANEDIAMIDE: Contains an ethanediamide core instead of ethanimidamide.
N,N-BIS(4-METHYLPHENYL)THIOPHEN-2-AMINE: Features a thiophene ring instead of the ethanimidamide core.
Uniqueness
N,N-BIS(4-METHYLPHENYL)-2,2-DIPHENYL-ETHANIMIDAMIDE is unique due to its specific combination of aromatic groups and the ethanimidamide core, which imparts distinct electronic and chemical properties. This uniqueness makes it particularly valuable in applications requiring precise control of electronic characteristics, such as in OLEDs and other advanced materials.
Propiedades
Número CAS |
4172-75-2 |
|---|---|
Fórmula molecular |
C28H26N2 |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
N,N'-bis(4-methylphenyl)-2,2-diphenylethanimidamide |
InChI |
InChI=1S/C28H26N2/c1-21-13-17-25(18-14-21)29-28(30-26-19-15-22(2)16-20-26)27(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-20,27H,1-2H3,(H,29,30) |
Clave InChI |
FLPFFMDDHHZJOP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)C)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















